molecular formula C17H16ClN3O3 B15017025 N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide

N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B15017025
M. Wt: 345.8 g/mol
InChI Key: XHVSOXGDYCLUNW-VXLYETTFSA-N
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Description

N-(5-Chloro-2-methylphenyl)-1-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-1-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide typically involves multiple steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 5-chloro-2-methylphenylhydrazine with 2-methoxybenzaldehyde under acidic or basic conditions to form the hydrazone intermediate.

    Coupling reaction: The hydrazone intermediate is then reacted with formylating agents such as formic acid or formic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methylphenyl)-1-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(5-Chloro-2-methylphenyl)-1-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-1-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide
  • Methyl N-(5-chloro-2-methylphenyl)carbamate
  • Ethyl N-(5-chloro-2-methylphenyl)carbamate

Uniqueness

N-(5-Chloro-2-methylphenyl)-1-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable hydrazone and formamide linkages makes it a valuable compound for various applications.

Properties

Molecular Formula

C17H16ClN3O3

Molecular Weight

345.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-N'-[(E)-(2-methoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C17H16ClN3O3/c1-11-7-8-13(18)9-14(11)20-16(22)17(23)21-19-10-12-5-3-4-6-15(12)24-2/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+

InChI Key

XHVSOXGDYCLUNW-VXLYETTFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OC

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NN=CC2=CC=CC=C2OC

Origin of Product

United States

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